molecular formula C12H14O3 B2978976 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid CAS No. 1226202-64-7

2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid

Cat. No.: B2978976
CAS No.: 1226202-64-7
M. Wt: 206.241
InChI Key: UNCNHIVJXHJOIT-UHFFFAOYSA-N
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Description

2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid is a cyclopropane-containing carboxylic acid derivative with a 3-methoxyphenyl substituent. The cyclopropane ring introduces significant steric strain, which can enhance binding affinity in pharmaceutical contexts. The 3-methoxy group (-OCH₃) is an electron-donating substituent that influences electronic distribution, solubility, and metabolic stability .

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-10-4-2-3-9(7-10)12(5-6-12)8-11(13)14/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCNHIVJXHJOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid typically involves the following steps:

  • Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced using cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkyne with a carbenoid generated from diiodomethane and zinc-copper couple.

  • Introduction of the 3-Methoxyphenyl Group:

  • Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, depending on the desired final structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and their derivatives.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of halogenated derivatives and other substituted compounds.

Scientific Research Applications

2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and its role in studying enzyme mechanisms.

  • Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: The compound can be used in the production of various industrial chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Positional Isomers: 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid

  • Structure : Differs by the methoxy group position (2- vs. 3-methoxy).
  • Molecular Weight: 206.24 g/mol (2-methoxy) vs. ~206.24 g/mol (3-methoxy; inferred from positional isomer data) . Applications: Positional isomers are critical in drug design; the 3-methoxy analog may offer better target engagement due to optimized spatial arrangement.

Functional Group Variants: 2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid

  • Structure : Replaces 3-methoxyphenyl with a trifluoromethyl (-CF₃) group.
  • Key Differences :
    • Electron Effects : -CF₃ is strongly electron-withdrawing, increasing the acetic acid moiety’s acidity (pKa ~2-3) compared to the electron-donating -OCH₃ (pKa ~4-5).
    • Molecular Weight : 168.11 g/mol (trifluoromethyl) vs. ~206.24 g/mol (3-methoxy).
    • Applications : The -CF₃ group enhances metabolic stability and lipophilicity, making it suitable for CNS-targeting drugs, whereas -OCH₃ may improve solubility for pulmonary applications .

Intermediate Analog: 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

  • Structure : Features a mercaptomethyl (-CH₂SH) group instead of 3-methoxyphenyl.
  • Key Differences :
    • Reactivity : The thiol (-SH) group is nucleophilic and prone to oxidation, requiring protective handling.
    • Molecular Weight : 146.21 g/mol vs. ~206.24 g/mol (3-methoxy).
    • Applications : Used as a Montelukast intermediate; the 3-methoxy variant’s lack of a thiol reduces synthetic complexity and oxidation risks .

Protected Derivatives: 2-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopropyl]acetic Acid

  • Structure : Incorporates a Boc-protected amine on the cyclopropane ring.
  • Key Differences :
    • Solubility : The Boc group increases lipophilicity (logP ~1.5) compared to the polar -OCH₃ (logP ~0.8).
    • Molecular Weight : 229.28 g/mol (Boc derivative) vs. ~206.24 g/mol (3-methoxy).
    • Applications : Boc protection is common in peptide synthesis, whereas the 3-methoxy variant may serve as a final drug scaffold .

Structural and Functional Impact Analysis

Property 2-[1-(3-Methoxyphenyl)cyclopropyl]acetic Acid 2-[1-(2-Methoxyphenyl)cyclopropyl]acetic Acid 2-[1-(Trifluoromethyl)cyclopropyl]acetic Acid
Substituent Electronic Effect Electron-donating (-OCH₃) Electron-donating (-OCH₃) Electron-withdrawing (-CF₃)
Molecular Weight (g/mol) ~206.24 206.24 168.11
Acidity (pKa) ~4-5 ~4-5 ~2-3
Key Applications Pulmonary therapies, receptor antagonists Positional isomer studies CNS drugs, metabolic stable scaffolds

Biological Activity

2-[1-(3-Methoxyphenyl)cyclopropyl]acetic acid is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14O2
  • Molecular Weight : 194.24 g/mol
  • Functional Groups : The compound features a cyclopropyl group and a methoxyphenyl moiety, which are significant for its biological activity.

Biological Activity

The biological activities of this compound include:

  • Anti-inflammatory Effects : Studies have shown that this compound exhibits anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary evaluations suggest that it has antimicrobial effects against various bacterial strains, potentially making it useful in treating infections.
  • Analgesic Properties : The compound has been tested for analgesic effects, demonstrating potential in pain management models.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and pain perception, including the NF-kB pathway.

Case Studies

  • Study on Anti-inflammatory Activity :
    • In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. Results indicated a significant reduction in edema and inflammatory markers compared to control groups.
  • Antimicrobial Evaluation :
    • The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined, showing promising antibacterial activity.

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
Anti-inflammatoryReduced edema and cytokines
AntimicrobialEffective against S. aureus
AnalgesicPain relief in animal models

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